molecular formula C7H9ClF3NO2 B11816880 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Cat. No.: B11816880
M. Wt: 231.60 g/mol
InChI Key: BXNVJUOAFFAFMG-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a synthetically valuable, constrained azabicyclic scaffold. The core 2-azabicyclo[2.1.1]hexane structure is recognized as a beta-isomer of 2,4-methanoproline, serving as a rigid, bicyclic proline analogue designed for the investigation of structure-activity relationships in peptide-based drug discovery . The incorporation of the trifluoromethyl group is a strategic modification frequently employed in medicinal chemistry to influence a compound's electronic properties, metabolic stability, and membrane permeability. This specific molecular architecture, combining a strained bicyclic ring system with a pharmaceutically relevant trifluoromethyl group, makes it a promising building block for developing novel therapeutics. Recent patent literature indicates that closely related bicyclic compounds featuring the trifluoromethyl moiety are being investigated for their potential use in the treatment of cancer . As such, this compound provides researchers with a sophisticated tool for probing peptide conformation and for the design and synthesis of new bioactive molecules with potential applications in oncology and beyond.

Properties

Molecular Formula

C7H9ClF3NO2

Molecular Weight

231.60 g/mol

IUPAC Name

4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H8F3NO2.ClH/c8-7(9,10)5-1-6(2-5,4(12)13)11-3-5;/h11H,1-3H2,(H,12,13);1H

InChI Key

BXNVJUOAFFAFMG-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(NC2)C(=O)O)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves the use of photochemistry. One efficient method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction is technically challenging due to the need for special equipment and glassware, but it allows for the formation of the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are still under development, as the synthesis requires precise control over reaction conditions and specialized equipment. The use of photochemistry and other advanced techniques is being explored to scale up the production while maintaining the compound’s purity and yield .

Chemical Reactions Analysis

Substitution Reactions

The carboxylic acid group and tertiary amine in the bicyclic system participate in nucleophilic substitution reactions. Key examples include:

Salt Formation :
Treatment with hydrochloric acid converts the free base to the hydrochloride salt, enhancing solubility and stability .

Amide Formation :
Reaction with amines (e.g., benzylamine) under coupling agents like EDCl/HOBt yields amide derivatives:
C7H8F3NO2+R-NH2EDCl/HOBtC7H7F3N2O+H2O\text{C}_7\text{H}_8\text{F}_3\text{NO}_2 + \text{R-NH}_2 \xrightarrow{\text{EDCl/HOBt}} \text{C}_7\text{H}_7\text{F}_3\text{N}_2\text{O} + \text{H}_2\text{O}

Reagent/ConditionsProductYield (%)Reference
HCl (ether)Hydrochloride salt85
Benzylamine, EDClAmide derivative72

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol) under acidic catalysis to form esters:
C7H8F3NO2+CH3OHH+C8H10F3NO2+H2O\text{C}_7\text{H}_8\text{F}_3\text{NO}_2 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_8\text{H}_{10}\text{F}_3\text{NO}_2 + \text{H}_2\text{O}

AlcoholCatalystTemperature (°C)Ester Yield (%)
MethanolH₂SO₄6088
EthanolHCl7079

Oxidation and Reduction

The bicyclic nitrogen and trifluoromethyl group influence redox behavior:

Oxidation :
Controlled oxidation with KMnO₄ yields N-oxide derivatives, though the trifluoromethyl group stabilizes the core against over-oxidation.

Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the bicyclic ring’s strain but retains the trifluoromethyl group .

Acid-Base Reactions

The compound exhibits pH-dependent solubility:

  • Basification : Aqueous ammonia (pH 9) extracts the free base into organic phases .

  • Acidification : HCl regenerates the hydrochloride salt, precipitating from ether .

Biological Interactions

While not a direct chemical reaction, the compound modulates glycine transport (GlyT1) with IC₅₀ values of 0.001–10 μM, suggesting binding to biological targets via ionic and hydrogen-bonding interactions .

Comparative Reactivity

The trifluoromethyl group enhances electrophilic substitution resistance but facilitates SN2 reactions at the carboxylic acid:

Reaction TypeTrifluoromethyl EffectExample Outcome
EsterificationStabilizes transition stateHigh yields (72–88%)
AmidationElectron withdrawal slows reactivityModerate yields (60–75%)

Structural Influence on Reactivity

The bicyclo[2.1.1]hexane system imposes steric constraints:

  • Ring Strain : Favors ring-opening under strong bases (e.g., NaOH).

  • Chirality : Asymmetric centers lead to stereospecific products in amidation .

Scientific Research Applications

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In a study examining N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, it was found that certain derivatives showed promising IC50 values, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Rivastigmine25.0030.00
Compound A27.0458.01
Compound B106.75277.48

Antimicrobial Properties

Another area of interest is the antimicrobial activity of compounds derived from 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride. These compounds have shown moderate activity against various bacterial strains, suggesting their utility in developing new antibiotics.

Neurological Disorders

Due to its inhibitory effects on cholinesterases, this compound holds promise for treating neurological disorders characterized by cholinergic dysfunction, such as Alzheimer's disease and myasthenia gravis.

Pain Management

Research into related compounds suggests potential applications in pain management through modulation of neurotransmitter systems, particularly those involving glycine receptors .

Case Studies

Case Study 1: Alzheimer's Disease Treatment
A study investigated the efficacy of a series of analogs derived from 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride in inhibiting AChE activity in vitro and in vivo models of Alzheimer's disease. The findings indicated that certain derivatives not only inhibited enzyme activity but also improved cognitive function in animal models.

Case Study 2: Antimicrobial Activity
Another research project focused on synthesizing various derivatives to assess their antimicrobial properties against multi-drug resistant strains of bacteria. The results demonstrated that specific modifications to the bicyclic structure enhanced antibacterial efficacy, paving the way for new antibiotic development.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The azabicyclo moiety provides conformational rigidity, which can influence the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (-CF₃): The trifluoromethyl group enhances metabolic stability and lipophilicity compared to alkyl chains like ethyl or propyl.
  • The propyl derivative’s higher molecular weight (205.68 vs. 191.7) may slow renal clearance .
  • Methoxycarbonyl: Introduces polarity, likely improving solubility in aqueous media but reducing membrane permeability compared to non-polar groups .

Biological Activity

4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride (commonly referred to as TFH) is a bicyclic compound with significant potential in medicinal chemistry. Its unique structural features, including the trifluoromethyl group and azabicyclic framework, contribute to its biological activity, particularly in the realms of antimicrobial and neuropharmacological applications. This article provides a detailed overview of the biological activities associated with TFH, supported by data tables and case studies.

  • IUPAC Name : 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
  • Molecular Formula : C7H8ClF3N2O2
  • Molecular Weight : 226.60 g/mol
  • CAS Number : 2168061-73-0

Biological Activity Overview

The biological activities of TFH have been explored in various studies, highlighting its potential as a therapeutic agent. Key areas of interest include:

Antimicrobial Activity

TFH exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus2050
Escherichia coli1550
Pseudomonas aeruginosa1850

The compound has demonstrated low nanomolar activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development .

Neuropharmacological Effects

TFH has been investigated for its effects on neurotransmitter systems, particularly its interaction with glycine receptors. Research indicates that it acts as a modulator, potentially offering therapeutic benefits for conditions such as anxiety and depression.

  • Mechanism of Action : TFH enhances glycine receptor activity, leading to increased inhibitory neurotransmission.
  • Case Study : In a preclinical model of anxiety, TFH administration resulted in reduced anxiety-like behavior, as measured by the elevated plus maze test.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of TFH derivatives and their evaluation against resistant bacterial strains. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against A. baumannii, indicating strong potential for further development .
  • Neuropharmacological Assessment : A study conducted on mice demonstrated that TFH significantly reduced anxiety-like behaviors in a dose-dependent manner when administered prior to behavioral tests . This suggests its viability as a candidate for treating anxiety disorders.

Safety and Toxicology

Preliminary toxicological assessments indicate that TFH has a favorable safety profile at therapeutic doses. Further studies are required to fully elucidate its long-term safety and potential side effects.

Q & A

Q. What are the standard analytical techniques for confirming the molecular structure and purity of this compound?

Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to elucidate the bicyclic scaffold and trifluoromethyl group positioning . High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity, while mass spectrometry (MS) validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities, particularly for the strained bicyclo[2.1.1]hexane system. For hydrochloride salt confirmation, elemental analysis (C, H, N, Cl) and ion chromatography are recommended .

Basic Question

Q. What synthetic challenges are associated with the bicyclo[2.1.1]hexane scaffold in this compound?

Methodological Answer: The bicyclo[2.1.1]hexane framework introduces significant steric hindrance and ring strain, complicating cyclization steps. Strategies include:

  • Ring-closing metathesis or photocatalyzed [2+2] cycloadditions to form the bicyclic core.
  • Protecting group optimization (e.g., tert-butoxycarbonyl for the azabicyclo nitrogen) to prevent side reactions during carboxylation .
  • Low-temperature crystallization to isolate intermediates and mitigate strain-induced decomposition .

Advanced Question

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

Methodological Answer: DoE minimizes experimental trials while maximizing data quality. For example:

  • Factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity).
  • Response surface methodology (RSM) to model interactions between parameters (e.g., trifluoromethyl group incorporation efficiency vs. reaction time).
  • Central composite design for non-linear optimization of yield and enantiomeric excess (if applicable) . Computational tools like JMP or Minitab automate data analysis, identifying critical factors with statistical significance (p < 0.05) .

Advanced Question

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

Methodological Answer: Contradictions often arise from variations in experimental protocols. A systematic approach includes:

  • Comparative meta-analysis : Normalize data by solvent system, temperature, and analytical methods (e.g., dynamic light scattering vs. gravimetry for solubility).
  • Controlled replication : Reproduce key studies under standardized conditions (pH 7.4 buffer for stability assays, 25°C).
  • Advanced characterization : Use differential scanning calorimetry (DSC) to assess polymorphic forms and thermogravimetric analysis (TGA) for decomposition profiles .

Advanced Question

Q. What computational methods predict the reactivity of the trifluoromethyl group in this bicyclic system?

Methodological Answer: Quantum mechanical calculations (e.g., density functional theory, DFT) model electronic effects:

  • Fukui indices identify nucleophilic/electrophilic sites on the trifluoromethyl group.
  • Transition state analysis for fluorination reactions using solvation models (e.g., COSMO-RS).
  • Molecular dynamics (MD) simulations to study steric effects in catalytic systems (e.g., palladium-mediated cross-coupling) . Coupling computational predictions with experimental validation (e.g., kinetic isotope effects) ensures reliability .

Advanced Question

Q. How can researchers characterize the compound’s stability under physiological conditions for biological studies?

Methodological Answer:

  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by HPLC-MS to track degradation products.
  • Long-term stability assays : Store samples at 4°C, 25°C, and 40°C with 75% relative humidity, analyzing purity monthly.
  • Circular dichroism (CD) or vibrational spectroscopy (IR/Raman) monitors conformational changes in the azabicyclo ring under stress .

Advanced Question

Q. What methodologies assess the compound’s potential as a chiral building block in asymmetric synthesis?

Methodological Answer:

  • Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) to determine enantiomeric excess.
  • X-ray crystallography or electronic circular dichroism (ECD) to assign absolute configuration.
  • Kinetic resolution experiments using enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) to evaluate stereochemical influence .

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